Noracetildenafil is a chemical compound that serves as an analog of sildenafil, which is primarily recognized for its use as a phosphodiesterase type 5 inhibitor. This class of compounds is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Noracetildenafil has garnered attention due to its structural similarities to sildenafil and its potential applications in various therapeutic contexts.
Noracetildenafil is often identified in dietary supplements and illicit products marketed for enhancing sexual performance. Its presence has been noted in several studies that analyze the composition of such supplements, indicating its role as a synthetic analog of established phosphodiesterase type 5 inhibitors like sildenafil and tadalafil .
Noracetildenafil falls under the category of synthetic organic compounds, specifically classified as a phosphodiesterase type 5 inhibitor. It shares structural characteristics with sildenafil, which allows it to exert similar pharmacological effects by inhibiting the degradation of cyclic guanosine monophosphate, thereby promoting vasodilation and increased blood flow.
The synthesis of Noracetildenafil typically involves multi-step organic reactions that modify existing sildenafil structures. The process often includes:
Recent advancements in synthetic methodologies have improved the efficiency and environmental sustainability of Noracetildenafil production. For instance, using N,N-carbonyldiimidazole in ethyl acetate has been shown to enhance reaction simplicity and product purity while reducing toxic waste .
The molecular formula of Noracetildenafil is , with a molecular weight of approximately 452.55 g/mol. Its structure features a pyrazole ring similar to that of sildenafil, modified by various functional groups that influence its pharmacological properties.
Noracetildenafil undergoes several chemical reactions typical for phosphodiesterase type 5 inhibitors, including:
The stability of Noracetildenafil under various conditions is crucial for its application in pharmaceutical formulations. Studies indicate that it maintains integrity under acidic conditions but may degrade under prolonged exposure to heat or light .
Noracetildenafil functions primarily by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. By blocking this enzyme, Noracetildenafil increases levels of cyclic guanosine monophosphate in smooth muscle cells, leading to:
Pharmacological studies demonstrate that Noracetildenafil exhibits similar efficacy to sildenafil, with comparable onset times and duration of action .
Relevant analyses such as thermogravimetric analysis have shown that Noracetildenafil decomposes at elevated temperatures, which is critical for formulation considerations .
Noracetildenafil is primarily researched for its potential applications in:
Research continues into optimizing its synthesis and understanding its full pharmacological profile, aiming to establish safety and efficacy standards comparable to established medications like sildenafil and tadalafil .
Noracetildenafil (CAS 949091-38-7) is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analogue with the systematic IUPAC name 5-[2-Ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one. Its molecular formula is C₂₄H₃₂N₆O₃, corresponding to a molecular weight of 452.55 g/mol [5] [9]. The structure features three distinct moieties:
The "Nor" prefix denotes the absence of a methylene group (-CH₂-) in the piperazine ring compared to acetildenafil, resulting in an N-methylpiperazine instead of N-ethylpiperazine [8].
Table 1: Key Molecular Descriptors of Noracetildenafil
Property | Value |
---|---|
CAS Registry Number | 949091-38-7 |
Molecular Formula | C₂₄H₃₂N₆O₃ |
Exact Molecular Weight | 452.2537 g/mol |
XLogP3-AA | 2.1 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bond Count | 8 |
Noracetildenafil belongs to the acetildenafil-like analogue family, sharing core structural features with approved PDE-5 inhibitors but with strategic modifications to evade regulatory detection:
Table 2: Structural Comparison of Noracetildenafil with Key Analogues
Compound | Core Structure | R1 (Piperazine) | R2 (Aryl Ether) | Linker (X) |
---|---|---|---|---|
Sildenafil | Pyrazolopyrimidinone | N-Ethyl | Ethoxy | -SO₂- |
Acetildenafil | Pyrazolopyrimidinone | N-Ethyl | Ethoxy | -COCH₂- |
Noracetildenafil | Pyrazolopyrimidinone | N-Methyl | Ethoxy | -COCH₂- |
Propoxyphenyl Noracetildenafil | Pyrazolopyrimidinone | N-Methyl | Propoxy | -COCH₂- |
These modifications minimally impact the molecule's planar geometry or pharmacophore positioning but alter physicochemical properties (e.g., polarity, logP) critical for chromatographic detection [2] [10].
Nuclear Magnetic Resonance (NMR) SpectroscopyComprehensive ¹H and ¹³C NMR assignments confirm noracetildenafil's structure. Key signals include [4] [6] [9]:
Table 3: Characteristic ¹H NMR Signals for Noracetildenafil
Proton Group | Chemical Shift (δ) | Multiplicity | Proton Count | Assignment |
---|---|---|---|---|
Aromatic H-13 | 8.34 | s | 1H | Pyrazole ring |
Aromatic H-9 | 7.91 | d | 1H | Phenyl ring ortho to O |
Aromatic H-10 | 7.40 | d | 1H | Phenyl ring meta to O |
Ethoxy OCH₂ | 4.35 | q | 2H | -OCH₂CH₃ |
Methylamine N-CH₃ | 4.49 | s | 3H | Pyrazole-NCH₃ |
Piperazine CH₂ | 3.64 | d | 2H | Piperazine ring |
Piperazine N-CH₃ | 1.05 | d | 6H | N(CH₃)₂ of piperazine |
Propyl CH₂CH₂CH₃ | 2.89/1.83/1.00 | t, dt, t | 2H/2H/3H | -CH₂CH₂CH₃ |
Mass Spectrometry (MS)LC-MS/MS analysis shows:
Fourier-Transform Infrared (FTIR) SpectroscopyKey absorptions:
No single-crystal X-ray diffraction data for noracetildenafil are publicly available, primarily due to challenges in crystallizing illicit analogues purified from complex matrices like dietary supplements. Attempts to obtain diffraction-quality crystals are often hampered by:
Despite this, computational models predict:
Table 4: Experimentally Determined Physicochemical Properties
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 135–139°C (dec.) | Capillary melting point | [9] |
Predicted Boiling Point | 648.7 ± 65.0 °C | QSPR modeling | [9] |
Density | 1.29 ± 0.1 g/cm³ | Computational estimate | [9] |
pKa | 7.40 ± 0.10 | Potentiometric prediction | [9] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: